
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups, as well as a butanenitrile side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
化学反応の分析
Types of Reactions
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
科学的研究の応用
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boronic ester group and is used in similar coupling reactions.
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and oxo groups, along with the butanenitrile side chain, makes it a versatile compound for various applications.
特性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
4-(3-amino-5-bromo-4-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-7-5-13(4-2-1-3-11)6-8(12)9(7)14/h5-6H,1-2,4,12H2 |
InChIキー |
AZUAPXAPKGWOAR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1CCCC#N)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



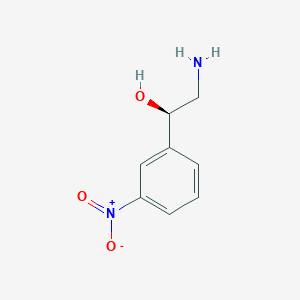
![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
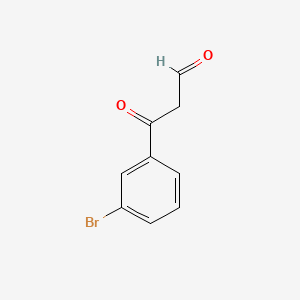
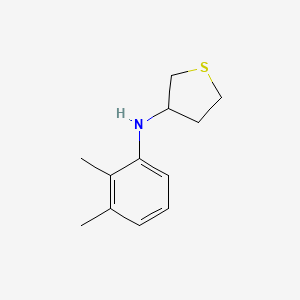
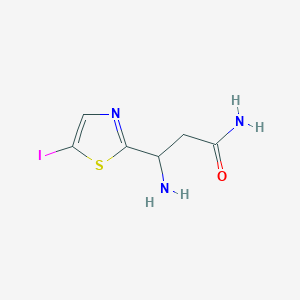
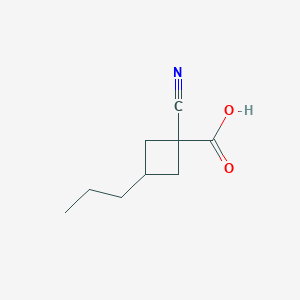


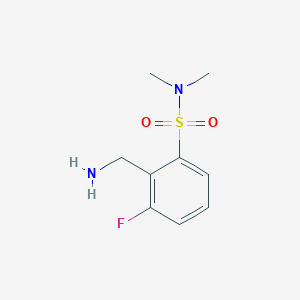

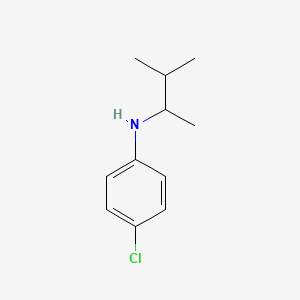
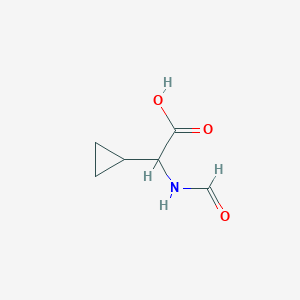
![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
